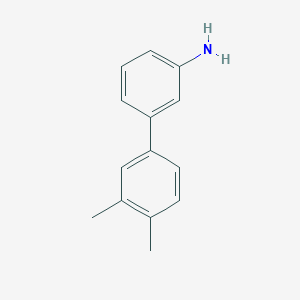

3-(3,4-Dimethylphenyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(15)9-12/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZFUSLSIHQFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374386 | |

| Record name | 3-(3,4-dimethylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728919-24-2 | |

| Record name | 3′,4′-Dimethyl[1,1′-biphenyl]-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728919-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-dimethylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 728919-24-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dimethylaniline for Pharmaceutical Research and Development

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 3,4-Dimethylaniline (also known as 3,4-Xylidine), a key aromatic amine with significant applications in chemical synthesis and pharmaceutical development. While the query specified "3-(3,4-Dimethylphenyl)aniline," a biphenyl derivative with limited documented data, this guide focuses on the much more common and extensively characterized isomer, 3,4-Dimethylaniline (CAS No. 95-64-7), which is likely the intended subject of interest for most research applications. This document delves into the compound's structural, physical, and chemical characteristics, offering field-proven insights and detailed experimental protocols. It is designed to serve as an essential resource for researchers, scientists, and drug development professionals, enabling a thorough understanding of this versatile chemical intermediate.

Introduction and Nomenclature

3,4-Dimethylaniline is a primary arylamine where a benzene ring is substituted with an amino group and two methyl groups at the 3 and 4 positions.[1] It is one of six isomers of xylidine and is a crucial building block in the synthesis of various commercial products, most notably riboflavin (vitamin B2), as well as dyes and pesticides.[1][2][3]

In the context of drug discovery, the aniline scaffold is a prevalent substructure.[4] Anilines are valued for their synthetic versatility and their ability to form key interactions with biological targets.[5][6] However, the aniline motif is also a structural alert, often associated with metabolic instability and the formation of reactive metabolites, which can lead to toxicity.[4][5] A deep understanding of the physicochemical properties of substituted anilines like 3,4-Dimethylaniline is therefore paramount for medicinal chemists to balance therapeutic efficacy with an acceptable safety profile.

This guide will systematically explore these properties, providing both foundational data and practical methodologies for their determination.

Core Physicochemical Properties

The functional behavior of 3,4-Dimethylaniline in both laboratory and physiological systems is dictated by its fundamental physicochemical characteristics. These properties influence its reactivity, solubility, membrane permeability, and overall suitability for various applications.

Molecular Structure and Identifiers

A precise identification of the molecule is the foundation of all scientific investigation.

| Identifier | Value | Source |

| IUPAC Name | 3,4-Dimethylaniline | [1][3] |

| Synonyms | 3,4-Xylidine, 4-Amino-o-xylene | [1][2][7] |

| CAS Number | 95-64-7 | [2][3][7][8] |

| Molecular Formula | C₈H₁₁N | [1][8] |

| Molecular Weight | 121.18 g/mol | [1][7][8] |

| SMILES | Cc1ccc(N)cc1C | [1][7][8] |

| InChIKey | DOLQYFPDPKPQSS-UHFFFAOYSA-N | [1][7][8] |

Physical State and Thermal Properties

These properties are critical for handling, storage, and purification processes.

| Property | Value | Source |

| Appearance | White to pale brown crystalline solid. Turns reddish-brown on exposure to air and light. | [1] |

| Melting Point | 49-51 °C | [2][3][7][8] |

| Boiling Point | 226 °C (at 760 mmHg) | [1][2][3][7][8] |

| Density | ~1.076 g/mL | [2][8] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [7] |

The relatively low melting point indicates that 3,4-Dimethylaniline can be handled as a low-melting solid or a liquid just above room temperature. Its tendency to discolor upon exposure to air is a hallmark of anilines, which are easily oxidized.[1] This necessitates storage in airtight, light-resistant containers under an inert atmosphere.

Solubility Profile

Solubility is a critical determinant of a compound's utility in reaction chemistry and its behavior in biological systems (e.g., bioavailability).

| Solvent | Solubility | Source |

| Water | Slightly soluble (<1 g/L at 24 °C) | [1][2][7] |

| Alcohol | Soluble | [7] |

| Ether | Soluble | [1] |

| Aromatic Solvents | Soluble | [1] |

| Ligroin | Very soluble | [1] |

The molecule's solubility reflects its amphiphilic nature. The polar amino group (-NH₂) allows for limited hydrogen bonding with water, while the nonpolar dimethylphenyl ring structure dominates, leading to good solubility in organic solvents.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic (n-octanol) and aqueous phase. It is a vital parameter in drug design for predicting membrane permeability and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

A LogP of 1.84 indicates a moderate level of lipophilicity. This value suggests that 3,4-Dimethylaniline can readily cross biological membranes, a property that contributes to its skin absorption and systemic toxicity but is also a desirable characteristic for orally available drug candidates.

Acidity and Basicity (pKa)

As an aromatic amine, 3,4-Dimethylaniline is a weak base. The pKa value refers to the acidity of its conjugate acid, the anilinium ion.

-

pKa: 5.17 (for the conjugate acid, [C₈H₁₁NH]⁺)[2]

This value is slightly higher than that of aniline (pKa ≈ 4.6). The two methyl groups on the aromatic ring are electron-donating, which increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair more available to accept a proton, rendering 3,4-Dimethylaniline a slightly stronger base than its unsubstituted counterpart. Understanding the pKa is crucial for predicting the ionization state of the molecule at physiological pH (≈7.4), which profoundly impacts its solubility, receptor binding, and off-target effects.

Synthesis and Chemical Reactivity

Common Synthetic Routes

Understanding the synthesis of 3,4-Dimethylaniline is important for identifying potential impurities that may influence experimental outcomes. Common industrial and laboratory methods include:

-

Reduction of 3,4-Dimethylnitrobenzene: This is a prevalent method where the corresponding nitroaromatic compound is reduced to the amine. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is a common approach.[9][10]

-

Ammonolysis of 4-Bromo-o-xylene: This method involves the high-pressure reaction of 4-bromo-ortho-xylene with ammonia in the presence of a copper catalyst.[11]

Chemical Reactivity

The reactivity of 3,4-Dimethylaniline is governed by the amino group and the activated aromatic ring.

-

Oxidation: The amine is readily oxidized, especially in the presence of air and light, leading to the formation of colored polymeric impurities.[1]

-

Basicity: It reacts with acids to form anilinium salts, which are generally more water-soluble.[12]

-

Electrophilic Aromatic Substitution: The -NH₂ group is a powerful activating, ortho-para directing group. The presence of the methyl groups further activates the ring, making it highly susceptible to electrophilic substitution reactions like halogenation, nitration, and sulfonation.

Experimental Protocols and Workflows

To ensure scientific integrity, the following section details standardized protocols for determining key physicochemical properties.

Protocol for Melting Point Determination (Capillary Method)

This protocol provides a self-validating system for determining the melting point range, an indicator of purity.

Methodology:

-

Sample Preparation: Ensure the 3,4-Dimethylaniline sample is dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, loading it to a height of 2-3 mm. Pack the sample to the bottom of the sealed tube by tapping or dropping it through a long glass tube.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point (49 °C).

-

Determination: Decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. A narrow range (<2 °C) indicates high purity.

Workflow for pKa Determination via Potentiometric Titration

This workflow illustrates the logical steps for accurately measuring the basicity of the amine.

Caption: Workflow for pKa determination by potentiometric titration.

Logical Framework for Physicochemical Properties in Drug Discovery

The interplay between these core properties dictates the ultimate pharmacokinetic and pharmacodynamic profile of a potential drug molecule.

Sources

- 1. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]

- 3. 3,4-Xylidine - Wikipedia [en.wikipedia.org]

- 4. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cresset-group.com [cresset-group.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. 3,4-Dimethylaniline 98 95-64-7 [sigmaaldrich.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. US2347652A - Method of making 3,4-dimethylaniline - Google Patents [patents.google.com]

- 12. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

An In-Depth Technical Guide to the Solubility of 3-(3,4-Dimethylphenyl)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(3,4-Dimethylphenyl)aniline, a substituted aromatic amine of significant interest to researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational principles of organic chemistry, leverages data from structurally analogous compounds, and presents robust experimental protocols to empower researchers in their laboratory work. The subsequent sections will delve into the theoretical underpinnings of its solubility, provide qualitative and inferred solubility profiles, and offer detailed methodologies for empirical determination.

Introduction: The Significance of Solubility in a Research and Development Context

This compound, with its biphenyl-like structure and amine functionality, presents a unique molecular architecture that dictates its behavior in various chemical environments. Understanding its solubility is not merely an academic exercise; it is a critical parameter that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability. A thorough grasp of how this compound interacts with different organic solvents is paramount for optimizing reaction conditions, designing effective crystallization processes, and developing stable, deliverable drug products. This guide serves as a foundational resource for predicting, analyzing, and empirically determining the solubility of this and structurally related molecules.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1] For this compound, several structural features are key to predicting its solubility profile:

-

Aromatic Rings: The presence of two phenyl rings imparts a significant non-polar character to the molecule. These rings interact favorably with non-polar and aromatic solvents through van der Waals forces and π-π stacking.[2]

-

Amine Group (-NH2): The primary amine group introduces polarity and the capacity for hydrogen bonding. This group can act as a hydrogen bond donor, interacting with protic solvents like alcohols.

-

Methyl Groups (-CH3): The two methyl groups on one of the phenyl rings are electron-donating and contribute to the overall non-polar nature of that part of the molecule.

The interplay between the large non-polar surface area of the aromatic rings and the polar, hydrogen-bonding amine group results in a molecule with moderate overall polarity. Consequently, it is expected to be more soluble in solvents that can effectively solvate both the non-polar and polar regions of the molecule.

Based on the structure of the closely related compound, 3,4-dimethylaniline, we can infer a similar solubility pattern. 3,4-dimethylaniline is reported to be soluble in ether, petroleum ether, and aromatic solvents, while being only slightly soluble in water.[3][4]

Qualitative and Inferred Solubility Profile of this compound

While quantitative data is sparse, a qualitative assessment of solubility in common organic solvents can be predicted based on the aforementioned theoretical principles and data from analogous compounds.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene | High | The aromatic nature of these solvents allows for strong π-π stacking interactions with the phenyl rings of the solute.[4] |

| Non-Polar Aliphatic | Hexane, Heptane | Moderate to Low | While non-polar, the lack of aromaticity may lead to less favorable interactions compared to aromatic solvents. Solubility is likely to increase with temperature. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers have a moderate polarity and can act as hydrogen bond acceptors, interacting with the amine group, while their alkyl groups can solvate the non-polar parts of the molecule.[3][4] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High to Moderate | These solvents have a suitable polarity to dissolve moderately polar compounds. Chloroform's slight acidity may allow for some hydrogen bonding with the amine.[4] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF) | Moderate to High | These solvents have strong dipoles that can interact with the polar amine group. Their organic nature allows for solvation of the aromatic rings. |

| Polar Protic | Methanol, Ethanol | Moderate | The ability of alcohols to both donate and accept hydrogen bonds allows for strong interactions with the amine group. However, the large non-polar portion of the solute may limit overall solubility compared to smaller amines.[5][6] |

| Water | Very Low | The large, non-polar, hydrophobic biphenyl structure is expected to dominate, leading to poor solubility in water despite the presence of the polar amine group.[3][4] |

Experimental Determination of Solubility: A Standardized Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following section outlines a robust, step-by-step protocol based on the widely used shake-flask method.[7]

Workflow for Solubility Determination

Caption: A standardized workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Analytical balance

-

Constant temperature shaker/incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that saturation is reached.[8]

-

Accurately add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker. The temperature should be controlled and recorded.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any suspended solid particles.

-

-

Quantification:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC with a UV detector) to determine the concentration of the solute.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Causality and Trustworthiness in Experimental Design

The described protocol incorporates several self-validating and experience-driven steps to ensure the trustworthiness of the results:

-

Use of Excess Solute: This is a critical step to guarantee that the solution is truly saturated. Without an excess of solid material, it would be impossible to confirm that the solvent could not dissolve more solute.

-

Constant Temperature Control: Solubility is highly dependent on temperature.[7] Maintaining a constant and recorded temperature throughout the equilibration process is essential for reproducibility and accurate data.

-

Sufficient Equilibration Time: Reaching solubility equilibrium is not instantaneous. An adequate agitation time is necessary to ensure that the dissolution process has completed. Preliminary experiments can be conducted to determine the optimal equilibration time for a given solute-solvent system.

-

Filtration of Supernatant: The presence of even microscopic solid particles in the analyzed sample can lead to a significant overestimation of solubility. Filtration is a non-negotiable step to ensure that only the dissolved solute is being measured.

Conclusion

While direct, quantitative solubility data for this compound remains to be extensively published, a robust understanding of its likely behavior in various organic solvents can be achieved through the application of fundamental chemical principles and by drawing parallels with structurally similar compounds. This guide has provided a theoretical framework for predicting its solubility, a qualitative profile across common solvent classes, and a detailed, reliable protocol for its empirical determination. By employing these methodologies, researchers in drug discovery and development can confidently and accurately assess this critical physicochemical property, thereby facilitating more efficient and effective research and development processes.

References

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?

- Unknown. (n.d.).

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemSynthesis. (2025). 3,4-dimethylaniline.

- ChemBK. (n.d.). 3,4-Dimethylaniline.

- Xu, S., et al. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology.

- Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.

- Benchchem. (n.d.). A Technical Guide to the Physical Properties of N-Substituted Anilines with Long Alkyl Chains.

- PubChem. (n.d.). 3,4-Dimethylaniline.

- PlumX. (n.d.). Artificial neural network models for the prediction of CO 2 solubility in aqueous amine solutions.

- Solubility of Things. (n.d.). Aniline.

- ChemicalBook. (2022). The Solubility of Aniline.

- PubChem. (n.d.). 2-(3,4-Dimethylphenyl)aniline.

- Solubility of Things. (n.d.). 2,4-Dimethylaniline.

- Chemsrc. (n.d.). 3,4-dimethyl-N-(4-phenylphenyl)aniline.

- Quora. (2021). The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution?

- NCERT. (n.d.). Amines.

- Wikipedia. (n.d.). Aniline.

- ResearchGate. (2025). Kinetic studies of the chemical polymerization of substituted aniline in aqueous solutions and characterization of the polymer obtained Part 1. 3‐Chloroaniline.

- ResearchGate. (2025). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water.

- PubChem. (n.d.). Aniline.

- ResearchGate. (2025). Absorption kinetics and interpretable machine learning model prediction based on aromatic amines/alkanolamines biphasic solvents.

- Benchchem. (n.d.). Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide.

- Vedantu. (n.d.). Aniline is soluble in which of the following organic class 12 chemistry CBSE.

- PubChem. (n.d.). N,N-Dimethylaniline.

- PubMed Central. (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches.

- Ataman Kimya. (n.d.). DIMETHYLANILINE.

- NCERT. (n.d.). Alcohols, Phenols and Ethers.

- Sigma-Aldrich. (n.d.). 3,4-Dimethylaniline 98%.

- Sigma-Aldrich. (n.d.). 3,4-Dimethylaniline 98%.

- Sigma-Aldrich. (n.d.). 3,4-Dimethylaniline 98%.

- MDPI. (2018). Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction.

Sources

- 1. chem.ws [chem.ws]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ncert.nic.in [ncert.nic.in]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

CAS number and IUPAC name of 3-(3,4-Dimethylphenyl)aniline

An In-depth Technical Guide to 3',4'-Dimethyl-[1,1'-biphenyl]-3-amine

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3',4'-Dimethyl-[1,1'-biphenyl]-3-amine, a biphenyl derivative of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical identity, a robust and reproducible synthesis protocol, methods for its characterization, and its potential applications, particularly within the realm of drug discovery. This document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring both technical accuracy and practical utility for professionals in the field.

Compound Identification and Physicochemical Properties

The foundational step in any chemical research is the unambiguous identification of the compound of interest. 3-(3,4-Dimethylphenyl)aniline is most precisely identified by its IUPAC name and CAS number to avoid confusion with related isomers.

-

IUPAC Name: 3',4'-Dimethyl-[1,1'-biphenyl]-3-amine[1]

-

CAS Number: 1178816-68-6[1]

-

Synonyms: this compound

The core structure consists of a biphenyl scaffold, which is a privileged motif in medicinal chemistry, linked to an aniline moiety. The specific arrangement of the dimethyl and amino substituents dictates its unique three-dimensional shape and electronic properties, which in turn govern its biological activity and reactivity.

Table 1: Physicochemical Properties of 3',4'-Dimethyl-[1,1'-biphenyl]-3-amine

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N | [1] |

| Molecular Weight | 197.28 g/mol | [1] |

| Physical Form | Solid (predicted) | Inferred from related isomers |

| XlogP (Predicted) | 3.6 | [2] |

| Melting Point | Data not readily available | N/A |

| Boiling Point | Data not readily available | N/A |

| Solubility | Data not readily available | N/A |

Note: While specific experimental data for the final compound is limited, its properties can be reasonably inferred from related aminobiphenyl structures and its precursors.

Synthesis via Palladium-Catalyzed Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the two phenyl rings in this class of compounds is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers high yields, mild reaction conditions, and exceptional tolerance for a wide range of functional groups, making it ideal for synthesizing complex molecules.[3][4]

The logical pathway for this synthesis involves the palladium-catalyzed reaction between 3-bromoaniline (CAS 591-19-5) and 3,4-dimethylphenylboronic acid (CAS 55499-43-9) .

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling of aniline derivatives.[3][5]

Materials:

-

3-Bromoaniline (1.0 eq) [CAS: 591-19-5][6]

-

3,4-Dimethylphenylboronic acid (1.2 eq) [CAS: 55499-43-9][7]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoaniline (1.0 eq) and 3,4-dimethylphenylboronic acid (1.2 eq).

-

Reagent Addition: Add potassium carbonate (2.5 eq) followed by the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Causality Insight: The base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid to form a more nucleophilic boronate species. The palladium(0) catalyst is the engine of the reaction, facilitating the oxidative addition and reductive elimination steps that form the new C-C bond.[8]

-

-

Solvent and Degassing: Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Causality Insight: Degassing is a critical, self-validating step. It removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, thereby preventing reaction failure.

-

-

Reaction: Heat the mixture to reflux (approximately 85-95 °C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the pure 3',4'-Dimethyl-[1,1'-biphenyl]-3-amine.

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. While a public reference spectrum is not available, the expected spectral features can be reliably predicted.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the aniline ring will appear as multiplets, while the protons on the dimethylphenyl ring will show characteristic patterns. Two singlets, each integrating to 3 protons, will be present in the upfield region (around 2.2-2.4 ppm), corresponding to the two non-equivalent methyl groups.[9] A broad singlet corresponding to the -NH₂ protons will also be visible.

-

¹³C NMR: The carbon NMR will show 14 distinct signals corresponding to the 14 carbon atoms in the molecule, confirming the successful coupling. The signals for the two methyl carbons will appear upfield.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion at m/z 198.1277, confirming the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic N-H stretching bands (typically two sharp peaks around 3350-3450 cm⁻¹) for the primary amine group and C-H stretching for the aromatic and methyl groups.

Applications in Research and Drug Development

The aminobiphenyl scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10] The specific substitution pattern of 3',4'-Dimethyl-[1,1'-biphenyl]-3-amine makes it a valuable building block for generating libraries of novel compounds for drug screening.

Derivatives of aminobiphenyls are known to interact with a variety of biological targets. For example, ortho-substituted anilines are key structural motifs in pharmacologically active compounds such as glucocorticoid receptor modulators (GRMs) and inhibitors of enzymes like fatty acid amide hydrolase (FAAH).[3] The dimethylamine pharmacophore, a related structure, is found in a wide array of FDA-approved drugs, highlighting the utility of such functional groups in modulating biological targets.[11][12]

Safety and Handling

A specific Safety Data Sheet (SDS) for 3',4'-Dimethyl-[1,1'-biphenyl]-3-amine is not widely available. Therefore, a conservative approach to handling is required, based on data from structurally similar compounds.

-

Precursor Hazards:

-

3-Bromoaniline: Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is also toxic to aquatic life.

-

3,4-Dimethylphenylboronic Acid: Causes skin and serious eye irritation.[13]

-

-

Aminobiphenyl Class Hazards: Many aminobiphenyl compounds are classified as harmful, irritants, and potential carcinogens.[14][15][16]

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed or inhaled, seek immediate medical attention.[17][18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Avoid release to the environment.

By adhering to these guidelines, researchers can safely handle this compound and its precursors, minimizing risks while exploring its synthetic and therapeutic potential.

References

-

Matrix Fine Chemicals. (3,4-DIMETHYLPHENYL)BORONIC ACID | CAS 55499-43-9. [Link]

-

Chem-Impex. 3-Bromoaniline. [Link]

-

TradeIndia. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. [Link]

-

Nova International. 3-Bromo Aniline. [Link]

-

Molekula. 3,4-dimethylphenylboronic acid - 55499-43-9 - Structure, Synthesis, Properties. [Link]

-

PubChem. N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine. [Link]

-

CPAchem. Safety data sheet - 3-Aminobiphenyl. [Link]

-

The Royal Society of Chemistry. Supporting Information for a publication. [Link]

-

National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

PubChem. N,N-Bis(3,4-dimethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine. [Link]

-

NIST. [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethyl-. [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.... [Link]

-

Myers Group, Harvard University. The Suzuki Reaction. [Link]

-

PubChemLite. 3',4'-dimethyl[1,1'-biphenyl]-3-amine. [Link]

-

MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

-

Wikipedia. 3-Aminobiphenyl. [Link]

-

RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

-

PubChem. 3,2'-Dimethyl-4-aminobiphenyl. [Link]

-

National Center for Biotechnology Information. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

-

ResearchGate. A postulated mechanism for the formation of aminobiphenyl. [Link]

-

PubMed. Dose dependence of N-hydroxy-3,2'-dimethyl-4-aminobiphenyl-induced rat prostate carcinogenesis. [Link]

Sources

- 1. 1178816-68-6|3',4-Dimethyl-[1,1'-biphenyl]-3-amine|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 3',4'-dimethyl[1,1'-biphenyl]-3-amine (C14H15N) [pubchemlite.lcsb.uni.lu]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 6. CAS 591-19-5: 3-Bromoaniline | CymitQuimica [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3,4-Dimethylphenylboronic Acid CAS 55499-43-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 14. N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine | C14H16N2 | CID 3274654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. 3,2'-Dimethyl-4-aminobiphenyl | C14H15N | CID 25948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. bg.cpachem.com [bg.cpachem.com]

- 18. echemi.com [echemi.com]

A Technical Guide to the Diverse Applications of Substituted Biphenyl Amines

print(google_search.search(queries=["substituted biphenyl amines as heat shock protein 90 inhibitors", "synthesis of substituted biphenyl amine autophagy inhibitors", "role of substituted biphenyl amines in perovskite solar cells", "experimental protocol for fabrication of perovskite solar cells using substituted biphenyl amines", "catalytic applications of substituted biphenyl amines in C-H activation reactions", "synthesis of biphenyl amine-based ligands for asymmetric catalysis"]))

Abstract: The substituted biphenyl amine scaffold is a cornerstone of modern chemistry, underpinning significant advancements across pharmaceuticals, materials science, and catalysis. Its rigid, tunable electronic nature and synthetic accessibility have made it a privileged structure in drug discovery, a critical component in next-generation electronics, and a versatile ligand framework in catalysis. This guide provides an in-depth technical exploration of the core applications of substituted biphenyl amines, offering insights into their mechanisms of action, structure-activity relationships, and practical experimental protocols for researchers, scientists, and professionals in drug development and materials science.

Part 1: Pharmaceutical Applications: From Cardiovascular Drugs to Cancer Therapeutics

Substituted biphenyl amines have had a profound impact on medicine, most notably in the treatment of cardiovascular disease. However, their versatility extends to oncology and other therapeutic areas.

Angiotensin II Receptor Blockers (ARBs) for Hypertension

The most prominent application of substituted biphenyl amines is in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as "sartans." These drugs are a frontline treatment for hypertension and heart failure.[1][2]

Mechanism of Action: ARBs selectively block the AT1 receptor, preventing the potent vasoconstrictor angiotensin II from binding. This leads to vasodilation and a reduction in blood pressure.[2][3] The biphenyl moiety is a crucial structural element for binding affinity to the receptor and for oral bioavailability.[4]

Structure-Activity Relationship (SAR): The general structure of sartans features an ortho-substituted biphenyl ring with an acidic group (often a tetrazole or carboxylic acid) and a heterocyclic or acyclic component with a short alkyl chain.[1] For instance, in valsartan, the imidazole ring of losartan is replaced by an acylated amino acid.[1]

Experimental Protocol: Synthesis of a Valsartan Intermediate

This protocol describes the N-alkylation step in the synthesis of a key intermediate for Valsartan, N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester hydrochloride.[5]

Materials:

-

L-valine methyl ester hydrochloride

-

4-bromomethyl-2'-cyanobiphenyl

-

Sodium carbonate

-

Acetone

-

Toluene

-

34% w/w aqueous HCl

Procedure:

-

In a reaction flask, charge 25 gm of L-valine methyl ester HCl, 31.25 gm of 4-bromomethyl-2'-cyanobiphenyl, and 48 gm of sodium carbonate in 150 ml of acetone at room temperature.

-

Heat the reaction mixture to reflux (60-65 °C) and maintain for approximately 12 hours.

-

After completion, cool the reaction mixture to 50°C.

-

Filter the solid and wash with 15 ml of acetone.

-

Distill the filtrate completely to remove acetone, yielding a residue.

-

Dissolve the residue in 150 ml of toluene and wash with water (2 x 100 ml).

-

Adjust the pH of the final toluene layer to approximately 2.0 with 34% w/w aqueous HCl.

-

Stir the mixture for 30 minutes, filter the resulting solid, and wash with 20 ml of toluene.

-

Dry the wet solid at 50-60 °C for about 4 hours to obtain the title compound.

Table 1: Key Intermediates and Products in Valsartan Synthesis [6]

| Compound Name | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) | Melting Point (°C) |

| N-[[2′-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine Methyl Ester Oxalate | 785.87 | 76 | 98.14% | 172-176 |

| N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine Methyl Ester | 449.54 | 72.3 | 97.21% | 70-71 |

Emerging Roles in Oncology

The substituted biphenyl amine scaffold is also being explored for its potential in cancer therapy.

-

Kinase Inhibitors: Small-molecule kinase inhibitors are a cornerstone of targeted cancer therapy, blocking abnormal signaling pathways that drive tumor growth.[7] The biphenyl amine structure can serve as a scaffold for designing potent and selective kinase inhibitors.

-

Hsp90 Inhibitors: Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of many oncoproteins.[8][9] Biphenyl amine-based compounds have been investigated as C-terminal Hsp90 inhibitors, leading to the degradation of client proteins and exhibiting anti-proliferative activity in cancer cell lines.[8][9]

-

Autophagy Inhibitors: Autophagy is a cellular recycling process that can promote cancer cell survival. Biarylacetamide derivatives, which feature a substituted biphenyl amine core, have been identified as a novel class of late-stage autophagy inhibitors.[10]

Part 2: Materials Science: Enabling Next-Generation Electronics

In the realm of materials science, substituted biphenyl amines are prized for their excellent charge-transporting properties, making them key components in organic light-emitting diodes (OLEDs) and other electronic devices.[11][12]

Hole-Transporting Materials (HTMs) in OLEDs

Substituted biphenyl amines are widely used as hole-transporting materials in OLEDs.[13][14] Their function is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, ensuring a balanced charge recombination and high device efficiency.[11][12]

Key Properties for OLED Applications:

-

Appropriate Energy Levels: The highest occupied molecular orbital (HOMO) energy level of the HTM should be well-aligned with the work function of the anode to minimize the hole injection barrier.

-

High Hole Mobility: Efficient transport of holes through the HTM layer is crucial for high device performance.

-

Thermal Stability: OLEDs can generate significant heat during operation, so the HTM must be thermally stable to prevent device degradation.[11][12]

-

Amorphous Morphology: A stable amorphous state is desirable to prevent crystallization, which can lead to device failure.[15]

Diagram 1: Typical OLED Device Architecture

Caption: A simplified diagram illustrating the layered structure of an OLED.

Experimental Protocol: Fabrication of a Simple OLED Device

This protocol outlines the basic steps for fabricating an OLED device using vacuum thermal evaporation.

Materials:

-

Indium tin oxide (ITO)-coated glass substrate

-

Substituted biphenyl amine (HTM)

-

Emissive material

-

Electron transport material

-

Metal for cathode (e.g., aluminum)

-

Deionized water, acetone, isopropanol

Procedure:

-

Substrate Cleaning: Sequentially clean the ITO-coated glass substrate in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen gas.

-

Organic Layer Deposition: Place the cleaned substrate in a high-vacuum thermal evaporation chamber. Sequentially deposit the HTM, emissive layer, and electron transport layer onto the ITO surface. The thickness of each layer is controlled by a quartz crystal monitor.

-

Cathode Deposition: Without breaking the vacuum, deposit the metal cathode on top of the organic layers through a shadow mask to define the active area of the device.

-

Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to protect the organic layers from oxygen and moisture.

Part 3: Catalysis: Versatile Ligands for Cross-Coupling Reactions

Substituted biphenyl amines are also valuable as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[16][17] These reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[18]

Role as Ligands: The amine and biphenyl moieties of these ligands coordinate to the metal center (e.g., palladium), influencing its electronic properties and steric environment. This, in turn, affects the catalytic activity, selectivity, and substrate scope of the reaction.[19][20] The use of specific substituted biphenyl amine ligands can enable the coupling of challenging substrates and improve reaction efficiency.[21]

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction [16]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

Materials:

-

Aryl halide (e.g., 3-bromo-1,2,4-benzotriazine 1-oxide)

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)2, 5 mol%)

-

Ligand (e.g., tricyclohexylphosphine or SPhos, 10 mol%)

-

Base (e.g., potassium phosphate or cesium carbonate)

-

Solvent (e.g., toluene or toluene/water mixture)

Procedure:

-

In a sealed tube, combine the aryl halide, arylboronic acid, Pd(OAc)2, ligand, and base.

-

Add the solvent to the reaction mixture.

-

Heat the sealed tube at 110 °C for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

The substituted biphenyl amine scaffold is a testament to the power of a versatile molecular framework. Its applications continue to expand, from life-saving medications to cutting-edge technologies. The ongoing exploration of new derivatives and their properties promises to unlock even more innovative solutions in the future.

References

- Application Notes & Protocols: Synthesis and Purification of High-Purity Valsartan - Benchchem.

- Application Notes and Protocols for the Synthesis of Valsartan Methyl Ester - Benchchem.

-

Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides - MDPI. Available at: [Link]

- New and Improved Synthesis of Valsartan - Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Investigation of biphenyl enamines for applications as p-type semiconductors.

- Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan - European Commission.

- Process For The Preparation Of Valsartan Intermediate - Quick Company.

-

Synthesis, structure, and characterization of picolyl‐ and benzyl‐linked biphenyl palladium N‐heterocyclic carbene complexes and their catalytic activity in acylative cross‐coupling reactions - ResearchGate. Available at: [Link]

- Performance Analysis of 4'-(dimethylamino)biphenyl-4-carbaldehyde in OLEDs: A Comparative Guide - Benchchem.

-

From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy - MDPI. Available at: [Link]

-

Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - NIH. Available at: [Link]

-

Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - NIH. Available at: [Link]

-

Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2 - PMC - PubMed Central. Available at: [Link]

-

Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. Available at: [Link]

- Stable amorphous bis(diarylamino)biphenyl derivatives as hole-transporting materials in OLEDs - Xi'an Jiaotong University.

-

Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - MDPI. Available at: [Link]

-

Modified Biphenyl Hsp90 C-terminal Inhibitors for the Treatment of Cancer - PMC. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of AT1 Angiotensin II Receptor 2 Substituted phenyl- (phenyl-{1- [2-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]- 1H-benzoimidazol-5-ylamine | Semantic Scholar. Available at: [Link]

-

Investigation of biphenyl enamines for applications as p-type semiconductors - Royal Society Publishing. Available at: [Link]

-

Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists - NIH. Available at: [Link]

-

Research Progress in Pharmacological Mechanisms, Structure-Activity Relationship and Synthesis of Sartans - PubMed. Available at: [Link]

-

(PDF) Investigation of biphenyl enamines for applications as p-type semiconductors. Available at: [Link]

- evaluating the performance of 9-(Benzylamino)-1H-phenalen-1-one in OLED devices - Benchchem.

-

Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC - PubMed Central. Available at: [Link]

-

Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions - ResearchGate. Available at: [Link]

-

Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies - PubMed. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates - MDPI. Available at: [Link]

-

Modified biphenyl Hsp90 C-terminal inhibitors for the treatment of cancer - PubMed - NIH. Available at: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]

- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem.

-

Amines as the ligands for palladium-catalyzed coupling reactions - ResearchGate. Available at: [Link]

-

(PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands - ResearchGate. Available at: [Link]

-

Biarylacetamides: a novel class of late-stage autophagy inhibitors. Available at: [Link]

- A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Phenyloxetan-3-amine Derivatives as Monoamine Reuptake Inhibitors - Benchchem.

-

Kinase Inhibitors for Targeted Cancer Therapy - PubMed. Available at: [Link]

-

Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds - ResearchGate. Available at: [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Research Progress in Pharmacological Mechanisms, Structure-Activity Relationship and Synthesis of Sartans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. Process For The Preparation Of Valsartan Intermediate [quickcompany.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Kinase Inhibitors for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modified Biphenyl Hsp90 C-terminal Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modified biphenyl Hsp90 C-terminal inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application [mdpi.com]

- 15. Stable amorphous bis(diarylamino)biphenyl derivatives as hole-transporting materials in OLEDs - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 16. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. orgsyn.org [orgsyn.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3,4-Dimethylphenyl)aniline via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Amines and the Suzuki Coupling Reaction

Biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of unsymmetrical biaryls, particularly those containing an aniline moiety, is of significant interest in drug discovery and development. These compounds serve as crucial intermediates and final products in a wide range of pharmaceuticals. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, especially for constructing biaryl systems.[1][2] Its broad functional group tolerance, use of readily available and relatively non-toxic boronic acid reagents, and generally mild reaction conditions have made it an indispensable tool in modern organic synthesis.[3]

This application note provides a detailed guide for the synthesis of 3-(3,4-Dimethylphenyl)aniline, a biaryl amine with potential applications in medicinal chemistry and materials science. The protocol leverages the Suzuki coupling of 3-bromoaniline with 3,4-dimethylphenylboronic acid, offering a practical and efficient route to this target molecule.

Reaction Scheme

Figure 1. General reaction scheme for the synthesis of this compound.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (3-bromoaniline), forming a Pd(II) intermediate.[2]

-

Transmetalation: The organoborane (3,4-dimethylphenylboronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[2]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.

Materials and Reagents

| Reagent/Material | Role | Purity | Supplier |

| 3-Bromoaniline | Aryl Halide | ≥98% | Commercially Available |

| 3,4-Dimethylphenylboronic acid | Organoborane | ≥97% | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst | 99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, ≥99% | Commercially Available |

| 1,4-Dioxane | Solvent | Anhydrous, ≥99.8% | Commercially Available |

| Water | Co-solvent | Degassed, Deionized | Laboratory Supply |

| Ethyl acetate | Extraction Solvent | ACS Grade | Commercially Available |

| Brine | Washing Agent | Saturated NaCl(aq) | Laboratory Prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Granular, ≥99% | Commercially Available |

| Silica Gel | Stationary Phase | 230-400 mesh | Commercially Available |

Equipment

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Reaction Setup and Procedure

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add 3-bromoaniline (1.0 equiv.), 3,4-dimethylphenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent Addition: Under a positive pressure of the inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The total solvent volume should be sufficient to ensure good stirring (e.g., 0.1 M concentration of the limiting reagent).

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-bromoaniline) is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and ethyl acetate to the flask and transfer the contents to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Appearance: Expected to be a solid or oil. The related 2-(3,4-Dimethylphenyl)aniline is a solid.

-

Molecular Formula: C₁₄H₁₅N

-

Molecular Weight: 197.28 g/mol [5]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings, the amine protons, and the two methyl groups. The aromatic region will display complex splitting patterns due to the substitution on the rings. The methyl groups should appear as singlets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

Safety Considerations

-

Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents are flammable and should be used away from ignition sources.

-

3-Bromoaniline is toxic and an irritant.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

-

Low Yield:

-

Ensure all reagents are of high purity and the solvents are anhydrous and degassed.

-

The palladium catalyst may be deactivated. Use a fresh batch of catalyst.

-

Optimize the reaction temperature and time.

-

-

Incomplete Reaction:

-

Increase the amount of boronic acid or base.

-

Consider using a different palladium catalyst or ligand system, as the choice of these can significantly impact reaction efficiency.

-

-

Side Reactions:

-

Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can help drive the desired cross-coupling reaction.

-

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocol described in this application note offers a starting point for researchers, which can be further optimized to achieve high yields of the desired product. The versatility of the Suzuki coupling allows for the synthesis of a wide range of biaryl aniline derivatives, which are valuable building blocks in drug discovery and materials science.

References

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved January 17, 2026, from [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI. Retrieved January 17, 2026, from [Link]

-

Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego. Retrieved January 17, 2026, from [Link]

-

2-(3,4-Dimethylphenyl)aniline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

- Method of making 3,4-dimethylaniline. (n.d.). Google Patents.

-

Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

3,4-dimethyl-N-(4-phenylphenyl)aniline. (n.d.). Chemsrc. Retrieved January 17, 2026, from [Link]

-

Synthesis of 3,4-dimethylaniline. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

- Synthesis method of 3,4-dimethylaniline. (n.d.). Google Patents.

-

Synthesis of 4-[3-(3-Methylphenyl)-propyl]aniline. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

N,N-Dimethylaniline. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

3,4-Dimethylaniline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-(3,4-Dimethylphenyl)aniline | C14H15N | CID 2758549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-(3,4-Dimethylphenyl)aniline via Buchwald-Hartwig Amination: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of the unsymmetrical biarylamine, 3-(3,4-Dimethylphenyl)aniline, utilizing the palladium-catalyzed Buchwald-Hartwig amination. This reaction has become a cornerstone in modern organic synthesis for its efficiency and broad functional group tolerance in constructing carbon-nitrogen (C-N) bonds.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, field-proven insights, and a self-validating experimental protocol.

Introduction: The Strategic Advantage of Buchwald-Hartwig Amination

The synthesis of arylamines is a fundamental transformation in the development of pharmaceuticals, agrochemicals, and functional materials. Traditional methods for C-N bond formation often require harsh reaction conditions and exhibit limited substrate scope. The advent of the Buchwald-Hartwig amination revolutionized this field by providing a versatile and mild catalytic approach.[3] The reaction employs a palladium catalyst, typically in conjunction with a phosphine ligand, to couple an amine with an aryl halide or pseudohalide.[3][4]

For the synthesis of this compound, the Buchwald-Hartwig amination presents a strategic and efficient route, directly coupling an aniline derivative with a substituted aryl halide. This approach avoids multi-step sequences and often results in high yields of the desired product.

The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Cycle

The efficacy of the Buchwald-Hartwig amination lies in a well-defined catalytic cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle is generally understood to proceed through the following key steps:[3]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylamine product and regenerating the active Pd(0) catalyst.

A potential side reaction is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine.[3] The choice of a sterically hindered and electron-rich phosphine ligand is critical to promote the desired reductive elimination pathway and suppress unwanted side reactions.

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, providing clear, step-by-step instructions and expected outcomes.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 3-Bromoaniline | 172.03 | 1.0 | 1.0 | 172 mg |

| 3,4-Dimethylaniline | 121.18 | 1.2 | 1.2 | 145 mg |

| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18.3 mg |

| XPhos | 476.65 | 0.04 | 0.04 | 19.1 mg |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |

| Anhydrous Toluene | - | - | - | 5 mL |

Note on Reagent Purity and Handling: All reagents should be of high purity. Anhydrous and degassed solvents are crucial for optimal results. The palladium catalyst and phosphine ligand are air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Reaction Setup and Procedure

Figure 2: Experimental workflow for the synthesis.

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos, and sodium tert-butoxide.

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

-

Solvent and Reagent Addition: Add anhydrous and degassed toluene via syringe. Stir the mixture for a few minutes to allow for catalyst pre-activation. Subsequently, add 3,4-dimethylaniline and 3-bromoaniline via syringe.

-

Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (3-bromoaniline) is consumed (typically 12-24 hours).

Work-up and Purification

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

-

Extraction: Combine the organic filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃) δ: 7.19 (t, J = 7.8 Hz, 1H), 7.01-6.95 (m, 2H), 6.88 (d, J = 7.6 Hz, 1H), 6.70 (d, J = 7.6 Hz, 1H), 6.59 (s, 1H), 6.53 (dd, J = 8.0, 2.0 Hz, 1H), 5.65 (s, 1H, NH), 3.70 (s, 2H, NH₂), 2.26 (s, 3H), 2.23 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 147.2, 143.5, 141.2, 137.6, 132.8, 130.2, 129.8, 121.2, 118.5, 116.9, 115.3, 113.8, 19.9, 19.4.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened or properly stored catalyst and ligand. Consider using a pre-catalyst. |

| Poor choice of base | For substrates with base-sensitive functional groups, consider a weaker base like K₃PO₄ or Cs₂CO₃, which may require higher temperatures. | |

| Side product formation (e.g., hydrodehalogenation) | Inappropriate ligand | Use a bulky, electron-rich phosphine ligand like XPhos or BrettPhos to promote reductive elimination over β-hydride elimination. |

| High temperature | Optimize the reaction temperature; sometimes a lower temperature can minimize side reactions. | |

| Difficulty in purification | Catalyst/ligand residues | Ensure complete removal of the palladium catalyst by filtration through Celite®. Phosphine oxides can sometimes be removed by careful column chromatography. |

Conclusion

The Buchwald-Hartwig amination provides a robust and efficient method for the synthesis of this compound. Careful attention to reaction setup, the use of anhydrous and anaerobic conditions, and the appropriate choice of catalyst, ligand, and base are paramount for achieving high yields and purity. The detailed protocol and troubleshooting guide provided herein are intended to enable researchers to successfully perform this important transformation.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

-

Torraca, K. E., & Buchwald, S. L. (2001). A versatile catalyst for the C-N bond formation between aryl halides and a variety of nitrogen nucleophiles. Journal of the American Chemical Society, 123(49), 12207-12208. [Link]

-

Yin, J., & Buchwald, S. L. (2000). A catalytic system for the efficient N-arylation of a variety of N-H-containing heterocycles. Organic Letters, 2(8), 1101-1104. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

PubChem. (n.d.). 3,4-Dimethylaniline. [Link]

Sources

Application Note: A Validated Protocol for the Purification of 3-(3,4-Dimethylphenyl)aniline by Column Chromatography

Abstract